molecular formula C22H20N4O2 B2647683 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile CAS No. 946277-54-9

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile

Cat. No.: B2647683
CAS No.: 946277-54-9
M. Wt: 372.428
InChI Key: YIWQUTLOXSKZHX-UHFFFAOYSA-N
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Description

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 2, a carbonitrile group at position 4, and a piperazinyl moiety at position 3. The piperazine ring is further functionalized with a 4-methylbenzoyl group. Its molecular formula is C₂₄H₂₁ClN₄O₂, with a molecular weight of 432.91 g/mol .

The compound belongs to a class of nitrogen-containing heterocycles, which are frequently explored in medicinal chemistry and agrochemical research due to their diverse biological activities.

Properties

IUPAC Name

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-16-7-9-18(10-8-16)21(27)25-11-13-26(14-12-25)22-19(15-23)24-20(28-22)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWQUTLOXSKZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the reaction of protected diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the protection and deprotection of functional groups, selective cyclization reactions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound has been shown to interact with enzymes and receptors, potentially inhibiting their activity. For example, it may act as an acetylcholinesterase inhibitor, thereby affecting neurotransmitter levels in the brain . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Benzoyl Substituent Oxazole Substituent Molecular Formula Molecular Weight (g/mol) Key Features
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile 4-methyl 2-phenyl C₂₄H₂₁ClN₄O₂ 432.91 Chlorine substituent (position unspecified)
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile 4-fluoro 2-phenyl C₂₃H₁₈FN₅O₂ 435.42 Enhanced electronegativity from fluorine
5-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile 3-fluoro 2-(thiophen-2-yl) C₂₁H₁₇FN₄O₂S 408.45 Thiophene substitution for aromatic diversity
5-[4-(4-chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-chloro 2-(4-ethoxyphenylethenyl) C₂₆H₂₄ClN₅O₃ 462.94 Extended conjugation via ethenyl group
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-fluoro 2-(4-fluorophenylethenyl) C₂₅H₁₉F₂N₅O₂ 435.45 Dual fluorine substituents; ethenyl linker

Key Observations:

Chlorine or methyl groups (e.g., ) may increase lipophilicity, influencing membrane permeability. Thiophene substitution () offers π-stacking capabilities distinct from phenyl groups.

Synthetic Accessibility :

  • Many analogs are synthesized via multi-component reactions, as seen in pyrazole-carbonitrile derivatives (e.g., one-pot reactions in ).
  • Modifications to the benzoyl group (e.g., 4-methyl vs. 4-fluoro) are achieved through acyl chloride intermediates or direct substitution .

Biological Relevance: While explicit activity data for the target compound is lacking, structurally related pyrazole-carbonitriles exhibit pesticidal (e.g., fipronil ) or antimicrobial properties .

Biological Activity

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and related research findings.

  • Molecular Formula : C21H22N4O
  • Molecular Weight : 350.43 g/mol
  • CAS Number : 477863-60-8

The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. The oxazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which are crucial for binding to target proteins.

Antimicrobial Activity

Research has indicated that oxazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole have shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This suggests that the compound could serve as a template for developing new antibiotics .

Antiviral Activity

Studies have also explored the antiviral potential of oxazole derivatives:

  • HCV Inhibition : Some derivatives have demonstrated effectiveness in inhibiting Hepatitis C Virus (HCV) replication, highlighting their potential use in antiviral therapies .

Analgesic Activity

The analgesic properties of oxazole compounds have been investigated:

  • Pain Relief : In animal models, certain oxazole derivatives exhibited significant analgesic effects in pain models such as the writhing and hot plate tests. These studies suggest that the compound may influence pain pathways and provide relief without significant toxicity .

Case Studies and Research Findings

StudyFindings
Casagrande et al. (2016)Identified strong antibacterial activity in oxazole derivatives against resistant strains.
Lubna Swellmeen (2016)Demonstrated antiviral activity against HIV strains with reduced susceptibility.
Recent Analgesic StudiesShowed low toxicity and significant pain relief in preclinical models.

Structure-Activity Relationship (SAR)

The structure of this compound allows for various substitutions that can enhance its biological activity. Modifications on the piperazine ring or the phenyl group can significantly affect its potency and selectivity towards specific biological targets.

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